molecular formula C13H16O3 B098764 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid CAS No. 15880-01-0

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid

Cat. No. B098764
CAS RN: 15880-01-0
M. Wt: 220.26 g/mol
InChI Key: QWOIQKXIBFKZKN-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid is a chemical compound that belongs to the class of aroylacrylic acids. These compounds are characterized by the presence of an aromatic ring attached to an acrylic acid moiety, which includes a ketone group (4-oxo) and a carboxylic acid group (butyric acid). The specific structure of this compound includes a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of aroylacrylic acids typically involves the reaction of aromatic compounds with diketene or other precursors to introduce the acrylic acid moiety. For example, the synthesis of related compounds such as 4-(4-bromophenyl)-4-oxobut-2-enoic acid involves Aza–Michael addition reactions with various nucleophiles . Similarly, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies . These methods could potentially be adapted for the synthesis of 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid.

Molecular Structure Analysis

The molecular structure of aroylacrylic acids is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was elucidated using these methods, and the vibrational wavenumbers were computed using HF and DFT methods . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Aroylacrylic acids can undergo various chemical reactions due to the presence of reactive functional groups. For example, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with thiol compounds to form stable fluorescent thiol adducts . The reactivity of the carboxylic acid and ketone groups also allows for the formation of complexes with transition metal ions, as seen in the synthesis of complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of aroylacrylic acids are influenced by their molecular structure. The presence of substituents on the aromatic ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the acidity of the carboxylic acid group and the reactivity of the ketone group. The hyperpolarizability and molecular electrostatic potential of these compounds can also be studied to predict their behavior in different environments .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid and its derivatives are used in synthesizing a variety of heterocyclic compounds. These compounds are synthesized through reactions with different nucleophiles under Michael addition conditions (El-Hashash et al., 2014); (El-Hashash et al., 2015).
  • It serves as a key starting material in the preparation of various aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash et al., 2015).

Antimicrobial Activity

  • Some novel heterocyclic candidates synthesized from this acid have been studied for their antimicrobial activities, providing insights into new potential antimicrobial agents (El-Hashash et al., 2014).

Biosynthesis and Biological Importance

  • 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid has been identified as an intermediate in the biosynthesis of certain natural compounds, indicating its role in various biological pathways (Grotzinger & Campbell, 1974).

Utility in Spectrophotometry and Fluorimetry

Applications in Electropolymerization

  • It has been used in the electropolymerization of polymers and copolymers, highlighting its role in the production of polymer materials (Too et al., 1993).

properties

IUPAC Name

4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8-6-9(2)13(10(3)7-8)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOIQKXIBFKZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323558
Record name 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid

CAS RN

15880-01-0
Record name 15880-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mesitylene 10i (99%, 4.8 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 72 h according to the general procedure. Extractive purification of the crude product afforded white crystals of 11i in 54% yield. 1H-NMR (DMSO-d6): 6.63 (s, 2H, Ar--H); 2.84 (t, 2H, CH2CH2COOH); 2.22 (s, 3H, p-CH3); 2.18 (t, 2H, CH2CH2COOH); 2.13 (s, 6H, o-CH3).
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